Benzo[d]thiazol-7-ylboronic acid
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Overview
Description
Benzo[d]thiazol-7-ylboronic acid is a boronic acid derivative that features a benzothiazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The benzothiazole ring is a heterocyclic compound containing both sulfur and nitrogen atoms, which contributes to its diverse chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]thiazol-7-ylboronic acid typically involves the metalation of benzothiazole derivatives followed by boronation. One common method includes the lithiation of benzothiazole at the desired position, followed by quenching with a boron-containing reagent such as trimethylborate. This process is often carried out under inert atmosphere conditions to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of less hazardous reagents and solvents, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-7-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the boronic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Benzo[d]thiazol-7-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for boron-containing drugs.
Mechanism of Action
The mechanism of action of benzo[d]thiazol-7-ylboronic acid involves its interaction with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The benzothiazole ring can interact with biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler compound lacking the boronic acid group, used in various chemical and biological applications.
Thiazole: A related heterocyclic compound with a similar structure but different reactivity.
Benzoxazole: Another heterocyclic compound with an oxygen atom instead of sulfur, leading to different chemical properties.
Uniqueness
Benzo[d]thiazol-7-ylboronic acid is unique due to the presence of both the benzothiazole ring and the boronic acid group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C7H6BNO2S |
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Molecular Weight |
179.01 g/mol |
IUPAC Name |
1,3-benzothiazol-7-ylboronic acid |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)5-2-1-3-6-7(5)12-4-9-6/h1-4,10-11H |
InChI Key |
NXEISGQUJDPNLL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)N=CS2)(O)O |
Origin of Product |
United States |
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